

2,5-Dibromo-3-cyclohexylthiophene molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,5-Dibromo-3-cyclohexylthiophene
Cat. No.:	B1608498

[Get Quote](#)

An In-Depth Technical Guide to **2,5-Dibromo-3-cyclohexylthiophene**: Properties, Synthesis, and Applications

Executive Summary: **2,5-Dibromo-3-cyclohexylthiophene** is a halogenated heterocyclic compound of significant interest to researchers in materials science and drug discovery. Its thiophene core is a prevalent scaffold in medicinal chemistry, while the dual bromine atoms provide reactive handles for forming new carbon-carbon bonds. This functionality allows the molecule to serve as a versatile building block for synthesizing a diverse array of more complex structures. This guide provides a comprehensive overview of its core physicochemical properties, a detailed, field-proven protocol for its synthesis via electrophilic bromination, and an exploration of its potential applications, particularly in the development of novel therapeutics through cross-coupling chemistry.

Core Molecular Profile

Understanding the fundamental properties of a chemical building block is the first step in its effective application. **2,5-Dibromo-3-cyclohexylthiophene** is a distinct molecule with specific characteristics that dictate its behavior in chemical reactions and its potential roles in larger molecular constructs.

Chemical Identity

The compound is structurally defined by a central thiophene ring substituted at the 3-position with a cyclohexyl group. The key reactive sites are the bromine atoms located at the 2- and 5-positions of the ring, which are flanking the sulfur atom.

Physicochemical Properties

The key quantitative data for **2,5-Dibromo-3-cyclohexylthiophene** are summarized in the table below. These properties are essential for planning reactions, determining appropriate solvents, and establishing purification procedures.

Property	Value	Source
Molecular Weight	324.08 g/mol	[1]
Molecular Formula	C ₁₀ H ₁₂ Br ₂ S	[1]
CAS Number	302912-44-3	[1]
Purity (Typical)	≥97%	[1]

Synthesis and Mechanistic Insights

The synthesis of **2,5-Dibromo-3-cyclohexylthiophene** is most effectively achieved through the electrophilic aromatic substitution of its precursor, 3-cyclohexylthiophene. The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles like bromonium ions.

Causality of the Synthetic Approach

The choice of electrophilic bromination is guided by the inherent reactivity of the thiophene ring. The carbon atoms adjacent to the sulfur atom (the α -positions, C2 and C5) are the most electron-rich and sterically accessible. Consequently, they are highly activated towards electrophilic attack. When 3-cyclohexylthiophene is treated with a suitable brominating agent, the reaction proceeds with high regioselectivity, preferentially adding bromine atoms to the vacant 2- and 5-positions.

A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS). NBS is favored in many laboratory settings because it is a solid that is easier and safer

to handle than liquid bromine (Br_2). It acts as a source of electrophilic bromine, and its use in a suitable solvent like dimethylformamide (DMF) provides a controlled reaction environment. This method has been shown to produce quantitative yields for the analogous synthesis of 2,5-dibromo-3-hexylthiophene.[2]

Synthesis Workflow Diagram

The logical flow from the starting material to the final product is a straightforward two-step process involving the core reaction followed by purification.

[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of **2,5-Dibromo-3-cyclohexylthiophene**.

Detailed Experimental Protocol

This protocol is an exemplary method based on the highly successful and well-documented synthesis of the analogous compound, 2,5-dibromo-3-hexylthiophene.[2] It is designed to be a self-validating system where reaction progress can be monitored by thin-layer chromatography (TLC) and the final product identity and purity confirmed by spectroscopic methods.

Materials:

- 3-Cyclohexylthiophene
- N-Bromosuccinimide (NBS), 2.2 equivalents
- Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution

- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography mobile phase

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyclohexylthiophene (1 equivalent) in anhydrous DMF. Protect the reaction from light by wrapping the flask in aluminum foil.
- Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (2.2 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
- Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
 - Self-Validation Checkpoint: Monitor the reaction progress by TLC. The starting material spot should be consumed and a new, lower R_f spot corresponding to the product should appear.
- Workup and Extraction: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with dichloromethane.
- Washing: Combine the organic extracts and wash sequentially with saturated $NaHCO_3$ solution, water, and finally, brine. This removes residual DMF and acidic byproducts.
- Drying and Concentration: Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure **2,5-Dibromo-3-cyclohexylthiophene** as a colorless to pale yellow liquid.

Applications in Research and Drug Development

The true value of **2,5-Dibromo-3-cyclohexylthiophene** lies in its utility as a versatile intermediate. The two bromine atoms are functional handles that can be selectively addressed in subsequent reactions, most notably in palladium-catalyzed cross-coupling reactions.

A Scaffold for Medicinal Chemistry

The thiophene nucleus is considered a "privileged scaffold" in drug discovery, appearing in numerous approved drugs. The dibrominated nature of this compound allows for the systematic and modular synthesis of novel compound libraries. By employing reactions like the Suzuki-Miyaura cross-coupling, chemists can introduce a wide variety of aryl or heteroaryl groups at the 2- and 5-positions.^[3] This strategy is a cornerstone of modern medicinal chemistry for generating new chemical entities for biological screening.^[4]

Studies on the closely related 3-hexyl analog have demonstrated that derivatives synthesized via Suzuki coupling exhibit promising biological activities, including anti-thrombolytic, biofilm inhibition, and anti-tumor properties.^{[4][5]} This strongly suggests that novel derivatives of 3-cyclohexylthiophene are also promising candidates for drug development programs.

Diversification via Suzuki Cross-Coupling

The Suzuki reaction is a powerful and reliable method for forming carbon-carbon bonds. It involves the reaction of an organohalide (like our dibromothiophene) with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.^[4] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

2,5-Dibromo-3-cyclohexylthiophene

Aryl Boronic Acid
(Ar-B(OH)₂)
+ Pd(PPh₃)₄ Catalyst
+ Base (e.g., K₃PO₄)

C-C Bond Formation

2-Aryl-5-bromo-3-cyclohexylthiophene
OR
2,5-Diaryl-3-cyclohexylthiophene

[Click to download full resolution via product page](#)

Caption: Diversification of the thiophene scaffold using the Suzuki cross-coupling reaction.

This process allows for the creation of a vast chemical space from a single, well-defined starting material. By varying the structure of the aryl boronic acid, researchers can fine-tune the steric and electronic properties of the final molecules to optimize their interaction with biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 302912-44-3 | 2,5-Dibromo-3-cyclohexylthiophene - Moldb [moldb.com]
- 2. Item - Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 3. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 2,5-Dibromo-3-hexylthiophene synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [2,5-Dibromo-3-cyclohexylthiophene molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1608498#2-5-dibromo-3-cyclohexylthiophene-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com